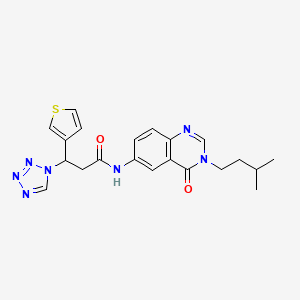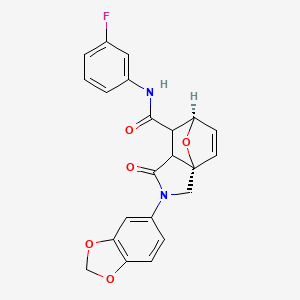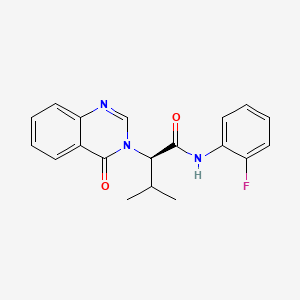methylphosphonate](/img/structure/B13372771.png)
Diphenyl [(4-chloro-1,3-benzothiazol-2-yl)amino](phenyl)methylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate is a complex organic compound that features a benzothiazole ring, a phosphonate group, and a chlorinated phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding phosphonate oxides.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
科学的研究の応用
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or plasticizers.
作用機序
The mechanism of action of diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, leading to the inhibition of enzymes that utilize phosphate as a substrate.
類似化合物との比較
Similar Compounds
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate: Unique due to the combination of benzothiazole and phosphonate groups.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Phosphonate derivatives: Used in various applications, including as enzyme inhibitors and flame retardants.
Uniqueness
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate stands out due to its dual functionality, combining the properties of both benzothiazole and phosphonate groups
特性
分子式 |
C26H20ClN2O3PS |
|---|---|
分子量 |
506.9 g/mol |
IUPAC名 |
4-chloro-N-[diphenoxyphosphoryl(phenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C26H20ClN2O3PS/c27-22-17-10-18-23-24(22)28-26(34-23)29-25(19-11-4-1-5-12-19)33(30,31-20-13-6-2-7-14-20)32-21-15-8-3-9-16-21/h1-18,25H,(H,28,29) |
InChIキー |
HRMFONPXMNXIPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(NC2=NC3=C(S2)C=CC=C3Cl)P(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate](/img/structure/B13372693.png)

![3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372709.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372717.png)
![N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)


![N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13372745.png)

![3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372749.png)
![N-[4-(methylsulfanyl)benzyl]-beta-alanine](/img/structure/B13372752.png)
![N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13372753.png)
![6-(4-Methoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372755.png)

